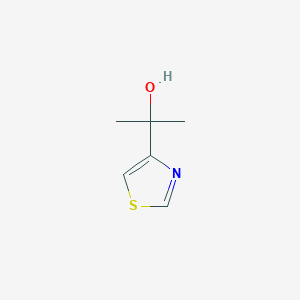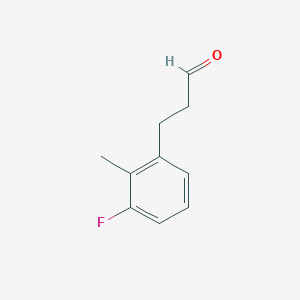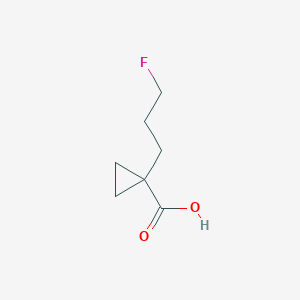
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid is an organic compound with the molecular formula C7H11FO2 It is a cyclopropane derivative where a fluoropropyl group is attached to the cyclopropane ring, and a carboxylic acid group is present
Méthodes De Préparation
The synthesis of 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl methyl ketone with a fluorinating agent to introduce the fluoropropyl group. The resulting intermediate is then subjected to carboxylation to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoropropyl group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid can be compared with similar compounds such as 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. While both compounds contain a cyclopropane ring and a carboxylic acid group, the presence of different substituents (fluoropropyl vs. trifluoromethyl) imparts distinct chemical and biological properties. For instance, the trifluoromethyl group may confer greater metabolic stability and lipophilicity compared to the fluoropropyl group .
Similar compounds include:
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Difluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Chloropropyl)cyclopropane-1-carboxylic acid
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C7H11FO2 |
|---|---|
Poids moléculaire |
146.16 g/mol |
Nom IUPAC |
1-(3-fluoropropyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO2/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2,(H,9,10) |
Clé InChI |
WUWRFEQNDLLHRX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCCF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


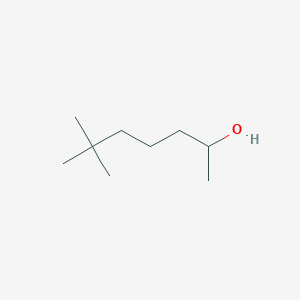
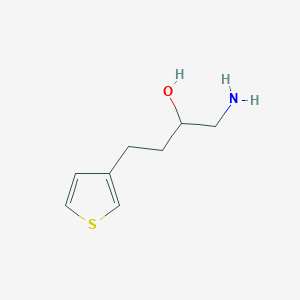
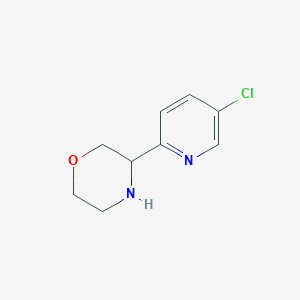
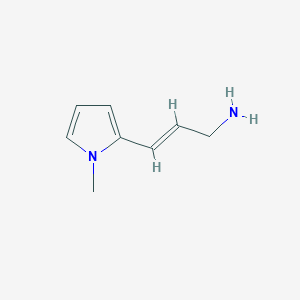
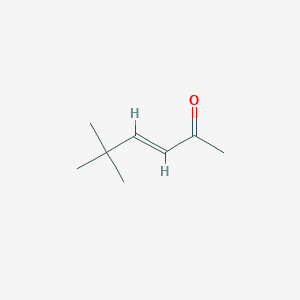
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
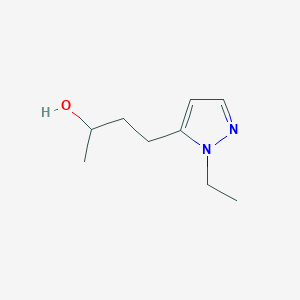
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

